molecular formula C12H8ClN3O3 B8498132 6-Chloro-N-(2-nitrophenyl)-3-pyridinecarboxamide

6-Chloro-N-(2-nitrophenyl)-3-pyridinecarboxamide

Cat. No. B8498132
M. Wt: 277.66 g/mol
InChI Key: OIEHKBKEECTSIL-UHFFFAOYSA-N
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Patent
US06794397B2

Procedure details

The title compound was prepared from 6-chloronicotinoyl chloride and 2-nitroaniline and was obtained as a yellow solid as described in Example 1. 1H NMR (CDCl3): 10.99 (s, 1H), 8.95-8.94 (m, 1H), 8.36-8.33 (m, 1H), 8.02-7.99 (m, 1H), 7.80-7.69 (m, 3H), 7.48-7.42 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][N:3]=1.[N+:11]([C:14]1[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=1[NH2:16])([O-:13])=[O:12]>>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]([NH:16][C:15]2[CH:17]=[CH:18][CH:19]=[CH:20][C:14]=2[N+:11]([O-:13])=[O:12])=[O:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C(=O)Cl)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was obtained as a yellow solid

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C(=O)NC1=C(C=CC=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.